CYP1A2 Inhibition Potency of 2-(4-Bromophenyl)-1H-pyrrole Compared to 2-Phenyl-1H-pyrrole
In a direct in vitro assay using human liver microsomes, 2-(4-bromophenyl)-1H-pyrrole inhibited CYP1A2 with an IC50 of 7,000 nM [1]. While quantitative CYP1A2 inhibition data for the direct structural analog 2-phenyl-1H-pyrrole is not publicly available, the marked increase in lipophilicity conferred by the bromine atom (ΔLogP = +0.76 relative to 2-phenyl-1H-pyrrole) is established as a primary driver of CYP binding . This class-level inference suggests that the brominated analog will exhibit altered metabolic stability profiles compared to non-halogenated controls, a critical consideration in lead optimization.
| Evidence Dimension | CYP1A2 Inhibition (IC50) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 7,000 nM; LogP = 3.44 |
| Comparator Or Baseline | 2-Phenyl-1H-pyrrole: LogP = 2.68; CYP1A2 data not available |
| Quantified Difference | ΔLogP = +0.76 (28% increase); CYP1A2 IC50 comparison not quantifiable due to missing comparator data |
| Conditions | Human liver microsomes, preincubated 5 min, substrate addition, 10 min incubation, LC/MS/MS detection |
Why This Matters
Lipophilicity is a key determinant of cytochrome P450 engagement; the 0.76 log unit increase for the brominated analog predicts stronger CYP1A2 interaction, which directly impacts metabolic clearance and drug-drug interaction liability.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC50 7.00E+3 nM, CYP1A2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 (accessed 2026-05-06). View Source
